[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
CAS No.: 1225920-65-9
Cat. No.: VC2670310
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225920-65-9 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | [2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3 |
| Standard InChI Key | WQWFKSLVAFEPAK-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=CC=N2)CO |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=CC=N2)CO |
Introduction
Chemical Structure and Properties
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol belongs to the class of substituted pyridines with the following key structural components:
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A pyridine ring core with substituents at positions 2 and 3
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A 4-methylpiperazine moiety attached at position 2 of the pyridine ring
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A hydroxymethyl (CH₂OH) group at position 3 of the pyridine ring
Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O | - |
| Molecular Weight | 207.28 g/mol | Calculated value |
| Appearance | Solid | Likely white to off-white crystalline powder |
| Solubility | Soluble in organic solvents; partially soluble in water | Based on similar pyridine derivatives |
| Log P | ~0.5-1.5 (estimated) | Predicted moderate lipophilicity |
| Melting Point | 70-120°C (estimated) | Based on similar compounds |
| Hydrogen Bond Donors | 1 (OH group) | Important for potential biological interactions |
| Hydrogen Bond Acceptors | 4 (N atoms and OH) | Contributes to potential binding properties |
The compound contains a basic pyridine nitrogen and a basic piperazine nitrogen, which likely influence its acid-base properties and solubility profile. The presence of the hydroxymethyl group at position 3 of the pyridine ring creates potential for hydrogen bonding and may serve as a site for further chemical modifications.
Structural Analogs and Relationships
Several structurally related compounds provide insights into the potential properties and applications of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol:
Comparison with Similar Compounds
The structural analysis reveals that [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol combines features found in various bioactive compounds, particularly the presence of basic nitrogen-containing heterocycles that can interact with biological targets.
Synthesis Approaches
Based on synthetic methods used for structurally similar compounds, several potential synthesis routes for [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol can be proposed:
| Synthetic Approach | Key Intermediates | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic aromatic substitution | 2-halopyridine-3-methanol derivatives | Well-established chemistry | May require protection of hydroxymethyl group |
| Directed metallation | 3-picoline derivatives followed by functionalization | Regioselective introduction of hydroxymethyl group | Requires careful control of reaction conditions |
| Cross-coupling reactions | Halopyridines and protected hydroxymethyl reagents | Versatile and mild conditions | May require specialized catalysts |
A promising synthetic route could involve:
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Starting with 2-chloropyridine-3-carbaldehyde
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Nucleophilic aromatic substitution with 1-methylpiperazine
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Reduction of the aldehyde to hydroxymethyl group using sodium borohydride or similar reducing agents
This approach leverages similar chemistry observed in the synthesis of related compounds mentioned in patents from Global Blood Therapeutics, Inc., which utilize various functionalized pyridine scaffolds .
Physicochemical Advantages
The compound's moderate lipophilicity (estimated Log P ~0.5-1.5) combined with basic nitrogen centers may confer favorable drug-like properties:
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Potential for good oral bioavailability
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Ability to cross biological membranes
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Solubility in physiological conditions
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Multiple hydrogen bonding sites for target interactions
Structure-Activity Relationships
Analysis of compounds with structural similarities provides insights into how specific moieties might influence activity:
Key Structural Features
The 4-methylpiperazine moiety, in particular, is found in several marketed drugs, including certain antipsychotics, suggesting favorable pharmacokinetic properties and brain penetration potential.
Spectroscopic Characterization
Predicted spectroscopic properties of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol would include:
| Spectroscopic Method | Key Features | Expected Values/Signals |
|---|---|---|
| ¹H NMR | Characteristic signals for methyl group, piperazine protons, pyridine protons, and hydroxymethyl | CH₃ (~2.3 ppm); piperazine (2.4-3.6 ppm); pyridine (7.0-8.5 ppm); CH₂OH (4.5-4.8 ppm) |
| ¹³C NMR | Carbon signals for all structural components | Methyl (~45 ppm); piperazine (45-55 ppm); pyridine (120-160 ppm); CH₂OH (~60 ppm) |
| Mass Spectrometry | Molecular ion and fragmentation pattern | M+ at m/z 207; potential fragments at m/z 176 (loss of CH₂OH) and m/z 100 (piperazine fragment) |
| IR Spectroscopy | OH stretching, C-N stretching | ~3300-3400 cm⁻¹ (OH); ~1050-1200 cm⁻¹ (C-N) |
Precise characterization would be essential for confirming compound identity and purity in research settings.
Pharmaceutical Development Considerations
The development of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as a pharmaceutical would need to address several key areas:
Drug Development Parameters
The hydroxymethyl group presents an opportunity for prodrug development, similar to approaches described for other compounds with similar functional groups in pharmaceutical research.
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